molecular formula C9H10N2O3 B3421787 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride CAS No. 22693-89-6

2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride

Cat. No.: B3421787
CAS No.: 22693-89-6
M. Wt: 194.19 g/mol
InChI Key: DPOREOOGDLINFI-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride is a synthetic organic compound characterized by a benzodioxol moiety fused to a hydroxyethanimidamide backbone, with a hydrochloride counterion.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6;/h1-3,8,12H,4H2,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYHWMQMISEPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945363
Record name (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31105-16-5, 31105-17-6, 22693-89-6
Record name Olmidine hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olmidine hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLMIDINE HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZ718D8WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLMIDINE HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9VB85E20I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAI38D1GY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride, also known by its CAS number 31105-14-3, is a compound of interest due to its potential biological activities. The compound features a benzodioxole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3C_9H_{10}N_2O_3, with a molecular weight of 194.19 g/mol. The presence of the benzodioxole structure is significant as it contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing benzodioxole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Properties : Compounds with similar structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain analogs have demonstrated potential in reducing inflammation markers in vitro.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that promote cancer cell proliferation.
  • Modulation of Gene Expression : It could affect the expression of genes related to apoptosis and cell cycle regulation.
  • Interaction with Receptors : The compound might bind to various receptors, influencing cellular responses.

Antitumor Activity

A study investigating the antitumor activity of benzodioxole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Another research highlighted that derivatives with hydroxyl groups showed enhanced antimicrobial activity against Gram-positive bacteria. This suggests that the structural features present in this compound could be pivotal for developing new antimicrobial agents .

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties demonstrated that certain benzodioxole derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Data Tables

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AntitumorApoptosis induction
Anti-inflammatoryCytokine modulation

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with the benzodioxole moiety exhibit antimicrobial properties. Studies have shown that derivatives of benzodioxole can inhibit the growth of various bacterial strains, suggesting that 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride may also possess similar activity. The exact mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. For instance, benzodioxole derivatives have been explored for their ability to induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines need further exploration through in vitro and in vivo studies to establish efficacy and safety profiles.

Drug Development

The structural features of this compound make it a candidate for further modification to enhance its pharmacological properties. Medicinal chemists are interested in synthesizing analogs with improved potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. By systematically varying different functional groups, researchers can identify which modifications lead to enhanced biological activity or reduced toxicity.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria at low concentrations.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation.
Study CSAR AnalysisIdentified key functional groups that enhance binding affinity to target receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s benzodioxol core and functionalized side chain invite comparison with structurally related analogs. Below is a detailed analysis based on available evidence:

Key Structural Analogues

(a) N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (MDA 2-aldoxime analog)
  • Formula: C₁₁H₁₃NO₃
  • Features : Contains a benzodioxol group linked to a hydroxylamine-substituted propylidene chain.
  • The oxime functional group may confer nucleophilic reactivity, differentiating it from the hydroxyethanimidamide group in the target compound .
(b) 2-(2H-1,3-Benzodioxol-5-yl)-1-cyclopropylethylamine (UWA-101)
  • Formula: C₁₃H₁₇NO₂
  • Features : Incorporates a cyclopropyl ring and methylamine group on the ethyl side chain.
  • Distinctive Traits: No active isomers detected, suggesting structural stability. The cyclopropyl group may enhance metabolic resistance compared to the hydroxyethanimidamide’s polar, hydrogen-bonding capabilities .
(c) Propan-2-yl Piperidine-4-carboxylate Hydrochloride
  • Features: Listed in Enamine Ltd’s catalog as a building block.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Groups Isomers Detected Purity Key Applications/Notes
2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxyethanimidamide HCl C₉H₁₀ClN₂O₃ 238.65 (calc.) Benzodioxol, hydroxyethanimidamide, HCl Not reported Not specified Hypothesized enzyme modulation
MDA 2-aldoxime analog C₁₁H₁₃NO₃ 207.23 Benzodioxol, oxime, propylidene Two isomers Analytical grade Forensic detection
UWA-101 C₁₃H₁₇NO₂ 219.28 Benzodioxol, cyclopropyl, methylamine None 95% purity Neuropharmacological research
Propan-2-yl piperidine-4-carboxylate HCl C₉H₁₈ClNO₂ 210.62 Piperidine, carboxylate, HCl Not specified 95% purity Synthetic intermediate

Research Findings and Implications

Structural Analysis and Validation

Crystallographic tools like SHELX and ORTEP are critical for resolving benzodioxol derivatives’ stereochemistry and hydrogen-bonding networks. For example, SHELXL’s refinement capabilities ensure accurate modeling of polar groups like hydroxyethanimidamide, while ORTEP-3 aids in visualizing conformational flexibility . However, the absence of crystallographic data for the target compound in the evidence limits direct validation .

Functional Group Impact on Bioactivity

  • Hydroxyethanimidamide vs.
  • Cyclopropyl vs. Ethanimidamide : UWA-101’s cyclopropyl group imparts rigidity and lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s polar side chain may restrict such activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride
Reactant of Route 2
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2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.